molecular formula C14H14BrNO B12341645 N-benzyl-2-bromo-4-methoxyaniline

N-benzyl-2-bromo-4-methoxyaniline

Cat. No.: B12341645
M. Wt: 292.17 g/mol
InChI Key: DJNPRKTUIWEVJW-UHFFFAOYSA-N
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Description

N-Benzyl-2-bromo-4-methoxyaniline (C₁₄H₁₄BrNO, molecular weight: 292.18 g/mol) is a substituted aniline derivative featuring a benzyl group at the nitrogen atom, a bromine substituent at the ortho position, and a methoxy group at the para position of the aromatic ring. Its reactivity is influenced by electron-donating (methoxy) and electron-withdrawing (bromine) groups, which modulate its electronic properties and steric profile.

Properties

Molecular Formula

C14H14BrNO

Molecular Weight

292.17 g/mol

IUPAC Name

N-benzyl-2-bromo-4-methoxyaniline

InChI

InChI=1S/C14H14BrNO/c1-17-12-7-8-14(13(15)9-12)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3

InChI Key

DJNPRKTUIWEVJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NCC2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method to synthesize N-benzyl-2-bromo-4-methoxyaniline involves the nucleophilic substitution of 2-bromo-4-methoxyaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or acetone under reflux conditions.

    Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of 2-bromo-4-methoxyaniline with benzylamine. This reaction is carried out in the presence of a palladium catalyst, a ligand, and a base, typically at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzyl-2-bromo-4-methoxyaniline can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or other reduced products.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base or catalyst.

Major Products:

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Amines, reduced derivatives.

    Substitution: Substituted anilines with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: N-benzyl-2-bromo-4-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of compounds with desirable properties for various applications.

Mechanism of Action

The mechanism of action of N-benzyl-2-bromo-4-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares N-benzyl-2-bromo-4-methoxyaniline with structurally related compounds, including 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide () and other derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups/Substituents Key Features
This compound C₁₄H₁₄BrNO 292.18 -NH-benzyl, -Br (ortho), -OCH₃ (para) Amine backbone; bromine enhances electrophilicity
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.15 -CONH-(2-methoxyphenyl), -Br (meta), -F (ortho) Amide linkage; fluorine increases polarity
1-(4-Bromophenyl)ethylamine C₈H₁₀BrN 200.08 -NH₂ (primary amine), -Br (para) Simpler structure; lacks methoxy/benzyl

Reactivity and Electronic Effects

  • Electrophilic Substitution : The bromine in this compound (ortho to NH) directs further substitution to the para position relative to itself, while the methoxy group (para to NH) activates the ring for electrophilic attack. In contrast, 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide contains a fluorine atom (strongly electron-withdrawing) at the ortho position, which deactivates the ring and alters regioselectivity.
  • Solubility: The benzamide derivative () exhibits lower solubility in nonpolar solvents due to its amide group, whereas the benzylamine derivative has moderate solubility in organic solvents owing to its hydrophobic benzyl group.

Research Findings and Limitations

  • Thermal Stability : N-Benzyl derivatives generally exhibit higher thermal stability compared to primary amines like 1-(4-bromophenyl)ethylamine due to steric protection of the NH group.

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